Antag III
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Overview
Description
Preparation Methods
The synthesis of TT-235 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA. After the peptide chain is fully assembled, it is cleaved from the resin and purified using techniques like HPLC .
Chemical Reactions Analysis
TT-235 undergoes various chemical reactions, primarily involving its peptide bonds. These reactions include:
Hydrolysis: The peptide bonds in TT-235 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The sulfur-containing amino acids in TT-235, such as cysteine, can undergo oxidation to form disulfide bonds.
Substitution: The amino groups in TT-235 can participate in substitution reactions with electrophiles, leading to the modification of the peptide.
Scientific Research Applications
Chemistry: TT-235 serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used in research to understand the role of oxytocin receptors in various physiological processes.
Medicine: TT-235 has shown promise as a tocolytic agent, capable of inhibiting uterine contractions during preterm labor.
Mechanism of Action
TT-235 exerts its effects by binding to oxytocin receptors (OXTR) and blocking the action of oxytocin. This inhibition prevents oxytocin from inducing uterine contractions, making TT-235 an effective tocolytic agent. The binding of TT-235 to OXTR reduces the number of available receptors and decreases the binding affinity of oxytocin, leading to prolonged inhibition of uterine activity .
Comparison with Similar Compounds
TT-235 is unique among oxytocin receptor antagonists due to its prolonged activity and resistance to enzymatic degradation. Similar compounds include:
Atosiban: Another oxytocin receptor antagonist used as a tocolytic agent, but with a shorter duration of action compared to TT-235.
Barusiban: An oxytocin receptor antagonist with a similar mechanism of action but different pharmacokinetic properties
TT-235 stands out due to its stability and prolonged activity, making it a promising candidate for therapeutic applications in obstetrics.
Properties
CAS No. |
161185-17-7 |
---|---|
Molecular Formula |
C51H77N15O11S3 |
Molecular Weight |
1172.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H77N15O11S3/c1-5-27(2)40-47(76)62-32(14-15-36(52)67)43(72)63-34(23-37(53)68)45(74)65-41(48(77)66-19-9-13-35(66)46(75)61-31(12-8-18-57-49(55)56)42(71)59-26-38(54)69)50(3,4)79-80-51(16-20-78-21-17-51)24-39(70)60-33(44(73)64-40)22-28-25-58-30-11-7-6-10-29(28)30/h6-7,10-11,25,27,31-35,40-41,58H,5,8-9,12-24,26H2,1-4H3,(H2,52,67)(H2,53,68)(H2,54,69)(H,59,71)(H,60,70)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,74)(H4,55,56,57)/t27-,31-,32-,33+,34-,35-,40-,41+/m0/s1 |
InChI Key |
GWVQMNWWXBZHOF-GEOLMOSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(SSC2(CCSCC2)CC(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(SSC2(CCSCC2)CC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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